molecular formula C7H12ClN3O3 B13506315 Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride

Cat. No.: B13506315
M. Wt: 221.64 g/mol
InChI Key: GYMFSFCZABCDBA-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with methylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

  • Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 4-amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-oxide

Comparison: Methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate hydrochloride is unique due to its specific structural features and the presence of the oxadiazole ring. This ring imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .

Properties

Molecular Formula

C7H12ClN3O3

Molecular Weight

221.64 g/mol

IUPAC Name

methyl 2-amino-3-(4-methyl-1,2,5-oxadiazol-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C7H11N3O3.ClH/c1-4-6(10-13-9-4)3-5(8)7(11)12-2;/h5H,3,8H2,1-2H3;1H

InChI Key

GYMFSFCZABCDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CC(C(=O)OC)N.Cl

Origin of Product

United States

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